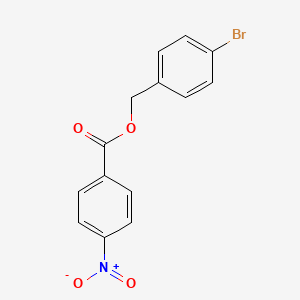

4-bromobenzyl 4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

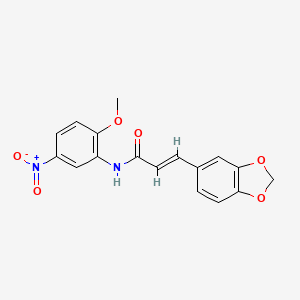

“4-bromobenzyl 4-nitrobenzoate” is a compound that is not widely documented. However, it is related to similar compounds such as “4-NITROBENZYL 4-NITROBENZOATE” and “4-Bromobenzyl 4-bromo-3-nitrobenzoate”. The former has a linear formula of C14H10N2O6, a CAS Number of 3481-11-6, and a molecular weight of 302.246 . The latter has a molecular formula of C14H9Br2NO4, an average mass of 415.034 Da, and a monoisotopic mass of 412.889832 Da .

Synthesis Analysis

The synthesis of “4-bromobenzyl 4-nitrobenzoate” is not explicitly documented. However, related compounds have been synthesized. For instance, the selective oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone has been reported . Another example is the two-step continuous-flow synthesis of benzocaine, which involves the esterification of p-nitrobenzoic acid followed by nitro group reduction under hydrogenation conditions .

Molecular Structure Analysis

The molecular structure of “4-bromobenzyl 4-nitrobenzoate” is not directly available. However, related compounds such as “4-NITROBENZYL 4-NITROBENZOATE” and “4-Bromobenzyl 4-bromo-3-nitrobenzoate” have been documented . Further analysis would require more specific data or computational chemistry methods.

Chemical Reactions Analysis

Specific chemical reactions involving “4-bromobenzyl 4-nitrobenzoate” are not documented. However, the oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone has been reported . Additionally, the synthesis of benzocaine involves the esterification of p-nitrobenzoic acid followed by nitro group reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromobenzyl 4-nitrobenzoate” are not directly available. However, “4-NITROBENZYL 4-NITROBENZOATE” has a molecular weight of 302.246 , and “4-Bromobenzyl 4-bromo-3-nitrobenzoate” has an average mass of 415.034 Da .

Mechanism of Action

The mechanism of action of “4-bromobenzyl 4-nitrobenzoate” is not documented. However, 4-nitrobenzoate has been reported to inhibit 4HPT (4-hydroxybenzoate polyprenyltransferase), the first enzyme of UQ biosynthesis .

Safety and Hazards

The safety and hazards of “4-bromobenzyl 4-nitrobenzoate” are not documented. However, related compounds like 4-Bromobenzoic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “4-bromobenzyl 4-nitrobenzoate” are not explicitly documented. However, the study of similar compounds and their potential applications in various fields such as medicine, chemistry, and materials science could provide valuable insights . Further research is needed to fully understand the properties and potential applications of “4-bromobenzyl 4-nitrobenzoate”.

properties

IUPAC Name |

(4-bromophenyl)methyl 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)16(18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKHWSYPMKYMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)

![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)

![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)